N-Isopropyl L-Z-isoleucinamide

Description

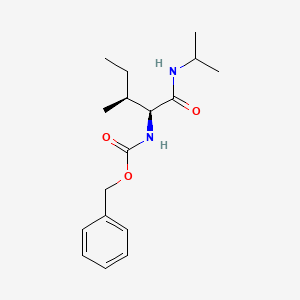

N-Isopropyl L-Z-isoleucinamide (CAS: 1423037-44-8) is a chiral amino acid derivative with the molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.39 g/mol . It belongs to the class of carbamate-protected amino acids, specifically designed for research applications in organic synthesis and chiral molecule studies. The compound features an L-Z-isoleucine backbone modified with an N-isopropyl carbamate group, enhancing its stereochemical stability and utility in peptide mimetics . Its primary use is as a building block in pharmaceutical and biochemical research, particularly in drug discovery and enantioselective synthesis .

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOSUHDCGODBA-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl L-Z-isoleucinamide typically involves the following steps:

Protection of the Amino Group: The amino group of L-isoleucine is protected using a suitable protecting group such as a carbamate.

Formation of the Amide Bond: The protected L-isoleucine is then reacted with isopropylamine to form the amide bond. This reaction is usually carried out in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl L-Z-isoleucinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the isopropyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), amines (RNH2)

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted amides with different alkyl or aryl groups replacing the isopropyl group.

Scientific Research Applications

N-Isopropyl L-Z-isoleucinamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl L-Z-isoleucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Alkyl Substituted Amino Acid Derivatives

N-Propyl L-Z-isoleucinamide (CAS: 1423037-51-7)

- Structural Difference : Replaces the isopropyl group with a straight-chain propyl substituent.

- Applications : Similar research applications but less studied in chiral resolution compared to its isopropyl counterpart .

N-t-Butyl-2-aminopyrazine

- Structural Difference: Features a tert-butyl group on a pyrazine ring instead of an amino acid backbone.

- Thermal Stability: Pyrolysis studies show that bulkier N-t-butyl substituents increase thermal stability compared to N-ethyl or N-isopropyl analogs. For example, N-t-butyl-2-aminopyrazine exhibits a 15% slower decomposition rate than N-isopropyl derivatives at 300°C .

- Relevance : Highlights how alkyl chain branching influences thermal behavior, a factor critical for industrial processes .

N-Isopropyl Amides and Carbamates in Polymer Science

Poly(N-isopropyl acrylamide) (PNIPAM)

- Structural Difference: A polymer with N-isopropyl acrylamide repeating units, unlike the amino acid-derived carbamate in N-Isopropyl L-Z-isoleucinamide.

- Applications : PNIPAM is widely used in smart materials for its thermo-responsive properties (e.g., drug delivery systems, tissue engineering). Its lower critical solution temperature (LCST) near 32°C enables reversible phase transitions .

- Comparison : While PNIPAM leverages its N-isopropyl group for macroscopic property changes, this compound focuses on molecular-scale stereochemical control .

N-Isopropyl Maleimide

- Structural Difference : A maleimide derivative with an N-isopropyl group.

- Material Properties : Preferred in polymer formulations for its resistance to discoloration and weatherability. Used in optical materials and high-performance resins .

- Key Insight: Demonstrates how N-isopropyl groups enhance stability in polymeric matrices, contrasting with the amino acid derivative’s role in small-molecule synthesis .

Aromatic N-Isopropyl Amides

N-Isopropyl 4-Bromo-3-Methoxybenzamide (CAS: 1072944-42-3)

- Structural Difference: Aromatic benzamide core vs. amino acid backbone.

- Reactivity : The electron-withdrawing bromo and methoxy groups on the benzene ring increase electrophilicity, making it reactive in cross-coupling reactions .

- Applications : Used as an intermediate in agrochemical and pharmaceutical synthesis, differing from the chiral applications of this compound .

Research Findings and Implications

- Thermal Behavior : Bulkier N-alkyl groups (e.g., t-butyl) enhance thermal stability in pyrolysis reactions, suggesting that this compound may occupy an intermediate stability niche between ethyl and t-butyl analogs .

- Functional Group Impact : The carbamate group in this compound provides stereochemical rigidity, critical for enantioselective synthesis, whereas N-isopropyl acrylamide’s amide group enables polymer phase transitions .

- Safety Profile : Unlike PNIPAM or maleimides, this compound lacks extensive safety data, underscoring the need for targeted toxicological studies .

Biological Activity

N-Isopropyl L-Z-isoleucinamide is a derivative of isoleucine, an essential amino acid, and has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features an isopropyl group attached to the nitrogen atom of the amide functional group. The synthesis typically involves:

- Protection of the Amino Group : The amino group of L-isoleucine is protected using a suitable protecting group.

- Formation of the Amide Bond : The protected L-isoleucine reacts with isopropylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the amide bond.

- Deprotection : The protecting group is removed to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity through covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can lead to various biochemical effects, influencing metabolic pathways and cellular processes.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to influence biological targets:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases characterized by dysregulated metabolism.

- Drug Development : Its unique structure makes it a candidate for drug development, particularly in creating bioactive molecules that can interact with biological systems effectively.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited the activity of certain enzymes linked to metabolic disorders. This suggests its potential as a therapeutic agent in managing conditions like diabetes or obesity.

- Protein Modification : Another investigation highlighted its role in protein modification processes, which could be crucial for developing novel therapeutic strategies targeting protein misfolding diseases such as Alzheimer's.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Covalent bonding with nucleophilic sites | Treatment of metabolic disorders |

| Protein Modification | Interaction with protein structures | Therapeutics for neurodegenerative diseases |

| Drug Development | Building block for bioactive compounds | Pharmaceutical industry applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.